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Compound of Interest

[(4-Methylphenyl)amino]
Compound Name:
(oxo)acetic acid

Cat. No.: B2384381

An In-depth Technical Guide to the Molecular Structure of [(4-methylphenyl)carbamoyl]formic
Acid

Executive Summary: This guide provides a comprehensive technical overview of the molecular
structure, synthesis, and physicochemical properties of [(4-methylphenyl)carbamoyl]formic
acid, also known as N-(4-methylphenyl)oxamic acid. Designed for researchers, scientists, and
professionals in drug development, this document synthesizes theoretical knowledge with
established experimental protocols. We delve into definitive structural elucidation techniques,
primarily X-ray crystallography and spectroscopic methods (NMR, IR, MS), offering both
procedural details and interpretive analysis. The causality behind experimental choices is
explained, and all protocols are presented as self-validating systems. This guide is grounded in
authoritative scientific literature, providing a predictive framework for the compound's structure
based on data from closely related analogs and discussing its potential in the context of
bioactive N-aryl amides.

Chemical Identity and Physicochemical Properties

[(4-methylphenyl)carbamoyl]formic acid is an organic compound featuring a p-tolyl group linked
to an oxamic acid moiety. This structure combines an aromatic amine derivative with a
dicarboxylic acid monoamide, making it a subject of interest for its potential biological activities
and as a building block in chemical synthesis.

Table 1: Chemical ldentifiers
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Identifier Value

Systematic (IUPAC) Name 2-0x0-2-[(4-methylphenyl)amino]acetic acid

N-(4-methylphenyl)oxamic acid; N-(p-
Common Names i )
tolyl)oxamic acid

Molecular Formula CoHoNO3
Molecular Weight 179.17 g/mol
CAS Number 26735-36-8

Table 2: Predicted Physicochemical Properties

Rationale | Reference

Property Predicted Value
Analog
) White to off-white crystalline Typical for small organic acids
Physical State ] .
solid and amides.

N-(2-Pyridyl)oxamic acid melts
_ _ at 196-198 °C. N-
Melting Point >190 °C ] ] )
(aryl)succinamic acids show

high melting points[1].

) ) Common solubility profile for
Sparingly soluble in water;

Solubility Soluble in DMSO, Methanol,
Ethanol

N-aryl amino acids.
Recrystallization of analogs

from ethanol is common[1].

Synthesis and Purification

The most direct synthesis of N-aryloxamic acids involves the nucleophilic attack of an aromatic
amine onto an oxalic acid derivative, typically diethyl oxalate. This reaction is a straightforward
and efficient method for forming the characteristic amide bond.

Synthetic Workflow
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The synthesis proceeds via the reaction of p-toluidine with diethyl oxalate. One of the ester
groups of diethyl oxalate is aminolyzed by p-toluidine, followed by hydrolysis of the remaining
ester to yield the final carboxylic acid.

Reactants
p-Toluidine l Diethyl Oxalate l
Process
\J \

1. Reflux in Solvent
(e.g., Ethanol)

'

2. Saponification
(e.g., ag. NaOH)

3. Acidification
(e.g., dil. HCI)

Products

[(4-methylphenyl)carbamoyl]formic acid

Purification
(Recrystallization)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2384381#4-methylphenyl-carbamoyl-formic-acid-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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